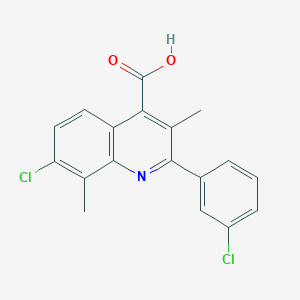
7-クロロ-2-(3-クロロフェニル)-3,8-ジメチルキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . It also contains chloro and carboxylic acid substituents, which can significantly influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline core), chloro substituents, and a carboxylic acid group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The quinoline core of the molecule can participate in various chemical reactions, particularly electrophilic aromatic substitution reactions. The carboxylic acid group can undergo reactions typical for this functional group, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The chloro substituents could potentially increase the compound’s lipophilicity .作用機序
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives, which share a similar structure, have been reported to interact with their targets through various mechanisms, including inhibition of key enzymes, interference with dna replication, and disruption of cell membrane functions .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in microbial growth and proliferation .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, anticancer, and antifungal effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action of similar compounds .
実験室実験の利点と制限
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a relatively stable compound, and it is not prone to degradation when exposed to light or air. However, 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid can be toxic if ingested, and it should be handled with care in the laboratory.
将来の方向性
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has potential applications in a variety of fields, including medicine, pharmaceuticals, and agrochemicals. Further research is needed to explore the potential uses of this compound in these fields. Additionally, research is needed to determine the precise mechanism of action of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid and to identify potential new applications for this compound. Additionally, further research is needed to explore the potential toxicity of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid and to develop strategies for safe handling of this compound in the laboratory.
合成法
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid can be synthesized in a variety of ways. One method involves the reaction of 3-chloro-2-chlorophenyl-3,8-dimethylquinoline with carbon disulfide in the presence of an aqueous base. This reaction results in the formation of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid. Another method involves the reaction of 2-chloro-3-chlorophenyl-3,8-dimethylquinoline with methyl iodide in the presence of an aqueous base. This reaction also results in the formation of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid.
科学的研究の応用
- モンテルカストは、メルク社が開発したシステイニルロイコトリエン1受容体拮抗薬です。 喘息の治療薬として使用されます 。ロイコトリエンは炎症性メディエーターであるため、これを阻害することで気道の収縮と炎症を軽減します。
- モンテルカストを含むキノリン誘導体は、創薬において不可欠な存在となっています。その用途は合成有機化学や工業プロセスにまで広がっています。 キノリン骨格は、新規医薬品の設計における貴重な出発点となります .
- モンテルカストのような、8-ヒドロキシキノリン (8-HQ) 核を含む化合物は、幅広い生物活性を示します。 これらには抗菌作用が含まれ、感染症の対策に役立ちます .
喘息治療
創薬足場
抗菌作用
特性
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-14(20)7-6-13-15(18(22)23)10(2)16(21-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVUXLKHKKUIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)O)C)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2456282.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2456285.png)
![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
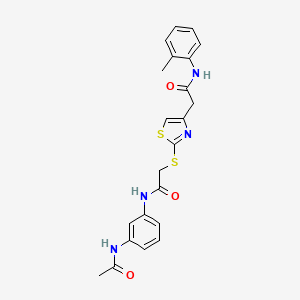
![2-(Benzyloxy)-3-[2-(benzyloxy)ethoxy]-5-chloropyridine](/img/structure/B2456289.png)
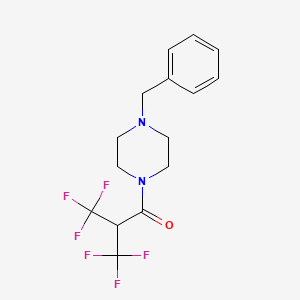
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2456292.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate](/img/structure/B2456293.png)
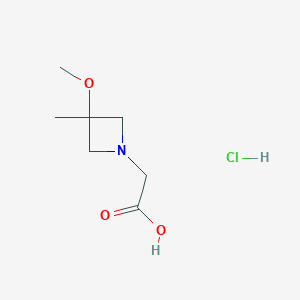
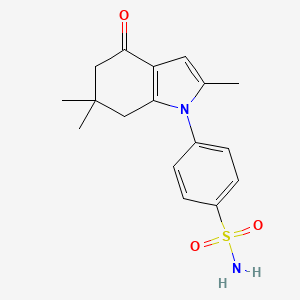
![N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2456297.png)
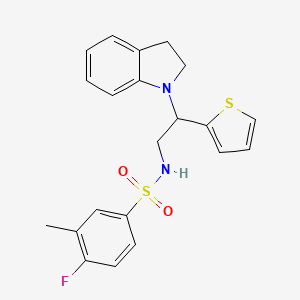
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)